Bienvenue dans la boutique en ligne BenchChem!

1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Lipophilicity Drug-likeness Pharmacokinetics

1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound belonging to the 1-aryl-tetrahydropyrrolo[1,2-a]pyrazine series. It features a fused pyrrolo-pyrazine core bearing a 4-ethoxyphenyl substituent at the 1-position.

Molecular Formula C15H18N2O
Molecular Weight 242.322
CAS No. 887201-27-6
Cat. No. B2800934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS887201-27-6
Molecular FormulaC15H18N2O
Molecular Weight242.322
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2
InChIInChI=1S/C15H18N2O/c1-2-18-13-7-5-12(6-8-13)15-14-4-3-10-17(14)11-9-16-15/h3-8,10,15-16H,2,9,11H2,1H3
InChIKeyMEVCBERUPQQZGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 887201-27-6): Core Identity and Physicochemical Profile


1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound belonging to the 1-aryl-tetrahydropyrrolo[1,2-a]pyrazine series. It features a fused pyrrolo-pyrazine core bearing a 4-ethoxyphenyl substituent at the 1-position. Its molecular formula is C15H18N2O (MW 242.32 g/mol) [1]. Computed descriptors include an XLogP3-AA of 1.8 [1], a topological polar surface area (TPSA) of 26.2 Ų [1], one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds. The compound is available from multiple specialty chemical suppliers at purities from 95% to 98% . The tetrahydropyrrolo[1,2-a]pyrazine scaffold has been validated in multiple therapeutic programs, including HDAC6 inhibition (IC50 = 33 nM) [2] and aldose reductase inhibition (AS-3201, IC50 = 15 nM) [3].

Why 1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Cannot Be Trivially Replaced by In-Class Analogs


Within the 1-aryl-tetrahydropyrrolo[1,2-a]pyrazine series, the nature of the para substituent on the phenyl ring dictates lipophilicity, electronic character, and steric profile—each of which modulates target binding, selectivity, and pharmacokinetics. Replacing the 4-ethoxy group with a 4-methoxy group (CAS 112758-90-4) lowers LogP by approximately 0.05 units [1] while significantly reducing molar refractivity and hydrophobic contact surface area. Swapping the ethoxy substituent for a halogen (4-F, 4-Cl, 4-Br) removes the hydrogen-bond acceptor capacity of the ether oxygen entirely, fundamentally altering the compound's interaction fingerprint [2] . The tetrahydropyrrolo[1,2-a]pyrazine scaffold has demonstrated that subtle substituent changes produce large shifts in HDAC6 selectivity (>100-fold vs. HDAC8) [3] and aldose reductase inhibitory potency (10-fold enantiomer difference) [4]; therefore, arbitrary substitution without confirmatory biological data risks loss of target engagement and selectivity. The quantitative evidence below demonstrates that the 4-ethoxy derivative occupies a distinct property space that is not duplicated by its closest commercially available analogs.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 887201-27-6) Against Closest Analogs


LogP Shift vs. 4-Methoxy Analog: Lipophilicity-Driven Differentiation

The 4-ethoxy derivative shows a higher experimental LogP (2.567, Fluorochem) compared to the 4-methoxy analog (LogP 2.518, Molbase), a difference of +0.049 log units [1]. The increase in lipophilicity arises from the additional methylene unit in the ethoxy chain, which extends the hydrophobic surface area without adding hydrogen bond capacity. This modest lipophilicity elevation places the compound closer to the optimal LogP range (1–3) for oral bioavailability and CNS penetration while remaining below the threshold associated with poor solubility (LogP > 5).

Lipophilicity Drug-likeness Pharmacokinetics

Topological Polar Surface Area Parity with Enhanced Molecular Weight vs. 4-Methoxy Analog

The target compound has a TPSA of 26.2 Ų (PubChem), nearly identical to the 4-methoxy analog (TPSA 26.19 Ų, Molbase), yet its molecular weight is 14.03 g/mol higher (242.32 vs. 228.29) [1] [2]. This means the ethoxy derivative adds hydrophobic mass without increasing polar surface area, which may improve passive membrane permeation rate relative to PSA-matched analogs. The TPSA value of 26.2 Ų is well below the commonly referenced 140 Ų threshold for oral absorption and the 60–70 Ų guideline for blood-brain barrier penetration, suggesting favorable passive permeability for both compounds [1].

Polar surface area Permeability Bioavailability

Purity Specification Range as a Vendor-Selectable Quality Differentiator

The compound is commercially available at purities of 95% (AKSci) and 98% (Fluorochem) . By comparison, closely related 4-substituted analogs are typically offered at 95% (e.g., 1-(4-chlorophenyl) analog, AKSci 6221CC) or 97% (e.g., 1-(4-methoxyphenyl) analog, CymitQuimica) . The 98% purity grade from Fluorochem provides a 3% absolute increase over the 95% baseline, which corresponds to a 60% reduction in total impurity load (from 5% to 2% total impurities). For high-throughput screening (HTS) and quantitative structure-activity relationship (QSAR) studies, this impurity reduction can lower false-positive and false-negative rates in single-concentration screening formats.

Chemical purity Screening quality Reproducibility

Class-Level Evidence: 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Scaffold as a Privileged HDAC6-Selective Chemotype

Constrained heterocyclic analogs based on the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold have demonstrated potent and selective HDAC6 inhibition. In particular, compound 25 (a tetrahydropyrrolo[1,2-a]pyrazine hydroxamic acid) inhibited HDAC6 with an IC50 of 33 nM and exhibited approximately 200-fold selectivity versus nuclear extract, 100-fold selectivity versus HDAC8, and even greater selectivity over other HDAC subtypes [1]. In cells, this translated to an IC50 of 69 nM for inducing tubulin acetylation, selective over histone acetylation. Homology modeling suggested that the fused pyrrolo-pyrazine heterocyclic spacer accesses the wider catalytic channel of HDAC6 more effectively than linear spacers, providing a structural rationale for the observed selectivity [1]. Although these data were generated on more elaborate analogs (bearing hydroxamic acid zinc-binding groups), they establish that the tetrahydropyrrolo[1,2-a]pyrazine core can serve as an effective HDAC6-selective scaffold when appropriately elaborated—a property that simpler 1-aryl-piperazine or 1-aryl-pyrrolidine cores do not replicate.

HDAC6 inhibitors Epigenetics Kinase selectivity

Class-Level Evidence: Tetrahydropyrrolo[1,2-a]pyrazine Core as a Validated Aldose Reductase Inhibitor Scaffold (AS-3201 Program)

The tetrahydropyrrolo[1,2-a]pyrazine scaffold has been clinically evaluated as a core for aldose reductase inhibitors (ARIs). In the AS-3201 development program, spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione derivatives showed potent AR inhibitory activity [1]. The lead compound AS-3201 inhibited porcine lens aldose reductase with an IC50 of 1.5 × 10−8 M (15 nM) and demonstrated an in vivo ED50 of 0.18 mg/kg/day for inhibiting sorbitol accumulation in the sciatic nerve of streptozotocin-induced diabetic rats [1]. A quantitative structure-activity relationship (QSAR) study on 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone derivatives further confirmed that the scaffold is amenable to systematic SAR optimization [2]. While the target compound (CAS 887201-27-6) lacks the spirosuccinimide moiety, the validated scaffold pedigree supports its use as a building block for aldose reductase or related enzyme inhibition projects requiring the 1-aryl-tetrahydropyrrolo[1,2-a]pyrazine architecture.

Aldose reductase inhibitors Diabetes complications Enzyme inhibition

Hydrogen Bond Acceptor Profile Differentiation vs. 4-Halogen Analogs

The target compound possesses two hydrogen bond acceptors (the ether oxygen and the pyrazine nitrogen), whereas 4-halogen analogs (4-F, 4-Cl, 4-Br) possess only one HBA (the pyrazine nitrogen) [1] . The 4-ethoxy oxygen provides an additional HBA site that can participate in directed hydrogen bonds with protein backbone NH groups or structured water molecules in binding pockets. The presence of this additional HBA distinguishes the target from halogenated analogs, which rely solely on the pyrazine nitrogen and substituent halogen for polar interactions. The single HBD (secondary amine NH) is common across all 1-aryl-tetrahydropyrrolo[1,2-a]pyrazine congeners in this series. Molecular weight differences further separate the target (242.32 Da) from halogenated analogs: 4-F (216.25 Da), 4-Cl (232.71 Da), and 4-Br (277.16 Da), placing the ethoxy derivative in an intermediate molecular weight range distinct from lighter halogen and heavier bromo analogs .

Molecular recognition Solubility Crystal engineering

Procurement-Driven Application Scenarios for 1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 887201-27-6)


HDAC6-Selective Inhibitor Lead Discovery and Focused Library Synthesis

The tetrahydropyrrolo[1,2-a]pyrazine scaffold has demonstrated HDAC6 inhibitory potency (IC50 = 33 nM) with >100-fold selectivity over HDAC8 and approximately 200-fold selectivity over nuclear extract in the literature [1]. For medicinal chemistry groups pursuing HDAC6-selective inhibitors, the target compound provides a 1-(4-ethoxyphenyl)-substituted building block with favorable computed properties (TPSA 26.2 Ų, XLogP3-AA 1.8) [2] that can be further elaborated with zinc-binding groups (e.g., hydroxamic acid, ortho-aminoanilide). Procuring this compound at 98% purity (Fluorochem) is recommended for SAR studies where impurity profiles could confound dose-response interpretation. The ethoxy substituent offers a distinct LogP (+0.05 units over the 4-methoxy analog) [3] while retaining the same hydrogen bond acceptor and donor counts, allowing systematic SAR exploration of para-substitution effects on HDAC6 selectivity.

Aldose Reductase Inhibitor (ARI) Scaffold Expansion Programs

The tetrahydropyrrolo[1,2-a]pyrazine core has been clinically validated in the context of diabetic complications through AS-3201 (ranirestat), a spirosuccinimide-fused derivative with AR IC50 = 15 nM and in vivo ED50 = 0.18 mg/kg/day [4]. For programs seeking novel ARIs with differentiated physicochemical or pharmacokinetic profiles, the target compound provides a non-spiro, 1-aryl-substituted variant that can serve as a starting point for SAR studies. The 4-ethoxyphenyl group in the target compound presents a hydrogen bond acceptor (ether oxygen) that is absent in 4-halogen analogs, potentially enabling new binding interactions within the AR active site [5]. The QSAR framework established for spiro-tetrahydropyrrolo[1,2-a]pyrazine derivatives [6] can guide further optimization of this scaffold.

Physicochemical Property Benchmarking and Permeability Optimization Studies

The target compound occupies a narrow, well-defined property space with TPSA 26.2 Ų, XLogP3-AA 1.8, and MW 242.32 Da [2]. With TPSA well below the 60–70 Ų blood-brain barrier penetration threshold and LogP within the optimal range for oral bioavailability, this compound serves as a useful reference point for permeability and solubility studies in the 1-aryl-tetrahydropyrrolo[1,2-a]pyrazine series. Comparison with the 4-methoxy analog (TPSA 26.19 Ų, MW 228.29 Da) [3] isolates the effect of the methylene-to-ethylene homologation on permeability while holding TPSA constant, making this compound pair a valuable tool for deconvoluting the contribution of lipophilicity versus molecular weight in parallel artificial membrane permeability assays (PAMPA) or Caco-2 assays.

Chemical Biology Probe Development Requiring Defined Purity and Structural Novelty

For chemical biology groups synthesizing probe molecules (e.g., PROTACs, affinity-based probes, or photoaffinity labels) based on the tetrahydropyrrolo[1,2-a]pyrazine chemotype, the target compound offers a structurally characterized starting material with known purity specifications (95–98%) . The 4-ethoxyphenyl substituent provides a synthetically tractable handle for further functionalization (e.g., deprotection to phenol, O-dealkylation, electrophilic aromatic substitution) while maintaining the privileged scaffold geometry that has been associated with HDAC6 selectivity [1]. Procurement from suppliers offering 98% purity is recommended to minimize side-product formation during multi-step probe synthesis where trace impurities can propagate.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.